![molecular formula C7H5N3O B15072596 Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
Imidazo[1,2-c]pyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-c]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing imidazo[1,2-c]pyrimidine-2-carbaldehyde involves a one-pot, multicomponent reaction. This method typically includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate. The reaction is carried out at room temperature, providing mild conditions and simple purification without the need for column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction described above offers a scalable and efficient approach that could be adapted for industrial use. The simplicity and efficiency of this method make it a promising candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-c]pyrimidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Imidazo[1,2-c]pyrimidine-2-carboxylic acid.
Reduction: Imidazo[1,2-c]pyrimidine-2-methanol.
Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Imidazo[1,2-c]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which imidazo[1,2-c]pyrimidine-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the fused bicyclic structure allows for strong binding interactions with various receptors, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with a pyridazine ring.
Imidazo[1,2-a]pyrimidine: Similar structure but lacks the aldehyde functional group.
Uniqueness
Imidazo[1,2-c]pyrimidine-2-carbaldehyde is unique due to the presence of the aldehyde group, which significantly enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable scaffold for drug design and development, offering opportunities for creating compounds with specific and potent biological activities.
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
imidazo[1,2-c]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-3-10-5-8-2-1-7(10)9-6/h1-5H |
InChI Key |
FWVFDYQAHHYBJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


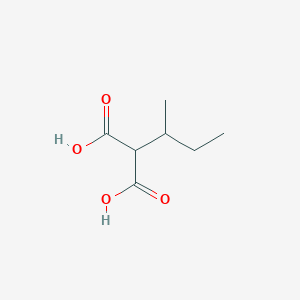

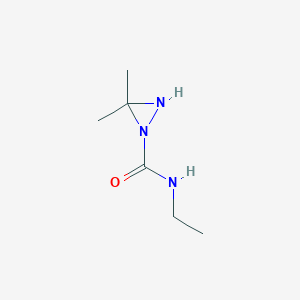

![7H-Pyrrolo[2,3-d]pyrimidin-6-amine](/img/structure/B15072537.png)
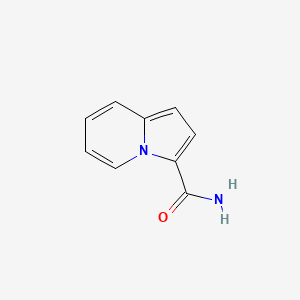
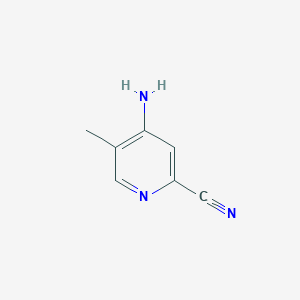
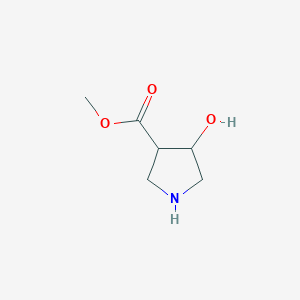


![1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
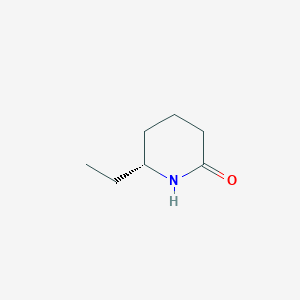
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)

